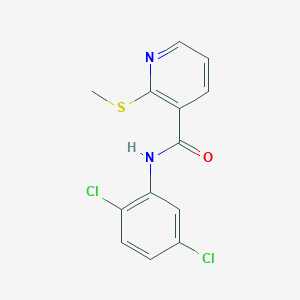![molecular formula C18H25NO4S B13366953 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, a sulfonamide group, a butoxy group, and a hydroxymethylpropyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Formation of Sulfonamide: The sulfonic acid group is then converted to a sulfonamide by reacting with an appropriate amine.
Introduction of Butoxy Group: The butoxy group is introduced through an etherification reaction.
Addition of Hydroxymethylpropyl Group: The final step involves the addition of the hydroxymethylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of alkoxides and appropriate solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The hydroxymethylpropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-toluenesulfonamide: Similar structure but with a toluene ring instead of a naphthalene ring.
Uniqueness
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and potential biological activities compared to its benzene and toluene analogs. The naphthalene ring provides additional aromatic stability and potential for π-π interactions, which can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C18H25NO4S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
4-butoxy-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-3-5-12-23-17-10-11-18(16-9-7-6-8-15(16)17)24(21,22)19-14(4-2)13-20/h6-11,14,19-20H,3-5,12-13H2,1-2H3 |
Clave InChI |
MCOBDFMPXMHXSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


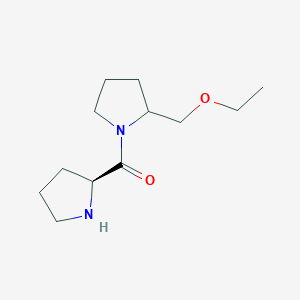
![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
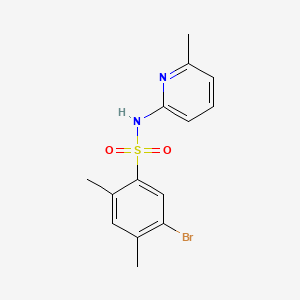
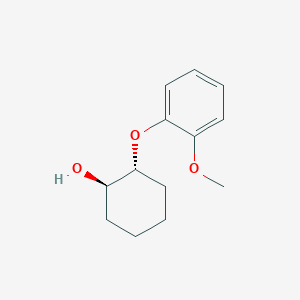
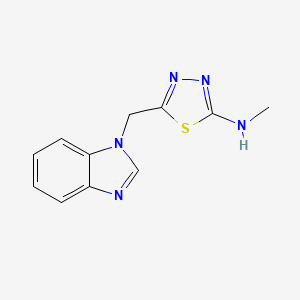
![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)
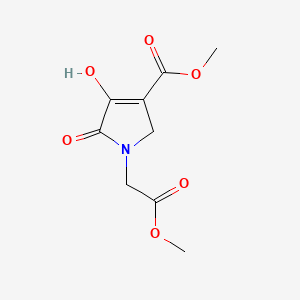
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
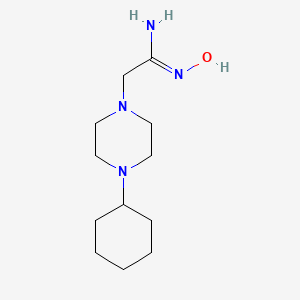
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
